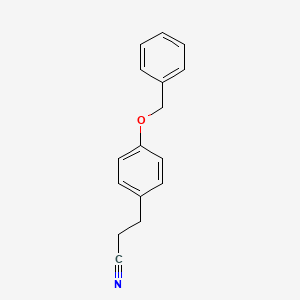

3-(4-Benzyloxyphenyl)propionitrile

Description

BenchChem offers high-quality 3-(4-Benzyloxyphenyl)propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzyloxyphenyl)propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C16H15NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,13H2 |

InChI Key |

ANDLBNXXIRTSSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)propionitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Benzyloxyphenyl)propionitrile is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a protected phenolic group and a reactive nitrile moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed under specific conditions to reveal the free hydroxyl functionality. The propionitrile chain offers several avenues for further chemical modification, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis of 3-(4-Benzyloxyphenyl)propionitrile, offering insights into the causality behind the experimental choices.

Chemical Structure and Identification

The chemical structure of 3-(4-Benzyloxyphenyl)propionitrile consists of a benzene ring substituted at the 4-position with a benzyloxy group (-OCH₂C₆H₅) and at the 1-position with a 2-cyanoethyl group (-CH₂CH₂CN).

Molecular Formula: C₁₆H₁₅NO

Molecular Weight: 237.30 g/mol

IUPAC Name: 3-(4-(Benzyloxy)phenyl)propanenitrile

CAS Number: While a specific CAS number for 3-(4-Benzyloxyphenyl)propionitrile is not consistently reported across major chemical databases, its precursor, 3-(4-Hydroxyphenyl)propionitrile, is well-documented with CAS Number 17362-17-3.

Physicochemical Properties

The precise physicochemical properties of 3-(4-Benzyloxyphenyl)propionitrile are not extensively documented in readily available literature. However, based on its structure and the properties of analogous compounds, the following can be inferred and should be confirmed by experimental analysis.

| Property | Predicted Value/Information |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. |

| Melting Point | Expected to be significantly higher than its hydroxylated precursor. |

| Boiling Point | High, and likely to decompose upon atmospheric distillation. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is predicted to be insoluble in water. |

Synthesis of 3-(4-Benzyloxyphenyl)propionitrile

The most logical and widely applicable method for the synthesis of 3-(4-Benzyloxyphenyl)propionitrile is the Williamson ether synthesis. This venerable yet highly reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1][2][3][4][5] In this case, the readily available 3-(4-Hydroxyphenyl)propionitrile serves as the phenol component, which is first deprotonated with a suitable base to form the corresponding phenoxide. This is followed by the introduction of benzyl bromide as the electrophile.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 3-(4-Benzyloxyphenyl)propionitrile.

Detailed Experimental Protocol:

This protocol is designed to be a self-validating system, with clear checkpoints and rationale for each step.

Materials:

-

3-(4-Hydroxyphenyl)propionitrile (1.0 eq) [CAS: 17362-17-3]

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Hydroxyphenyl)propionitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Expertise & Experience: Potassium carbonate is chosen as the base due to its moderate strength, which is sufficient to deprotonate the phenol without promoting side reactions. It is also inexpensive and easily removed by filtration. Anhydrous conditions are crucial to prevent the hydrolysis of benzyl bromide and to ensure efficient phenoxide formation.

-

-

Solvent Addition: Add a suitable volume of anhydrous acetone to the flask to create a stirrable slurry.

-

Expertise & Experience: Acetone is an excellent solvent for this reaction as it is polar aprotic, which favors the Sₙ2 mechanism. It also has a relatively low boiling point, facilitating its removal during workup.

-

-

Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Trustworthiness: A slight excess of benzyl bromide is used to ensure complete consumption of the starting phenol. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness: TLC is a critical self-validating step. A suitable eluent system (e.g., 30% ethyl acetate in hexane) should show the disappearance of the more polar starting material spot and the appearance of a new, less polar product spot.

-

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and any inorganic byproducts. Wash the filter cake with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Expertise & Experience: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Trustworthiness: Column chromatography is essential to obtain a highly pure product, free from unreacted benzyl bromide and any minor byproducts.

-

Characterization of 3-(4-Benzyloxyphenyl)propionitrile

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons, and two triplets for the ethyl chain of the propionitrile moiety.

-

Aromatic protons (benzyl group): ~7.3-7.5 ppm (5H, multiplet)

-

Aromatic protons (phenyl group): Two doublets, ~6.9 ppm and ~7.2 ppm (4H total)

-

Benzylic protons (-OCH₂-): ~5.0 ppm (2H, singlet)

-

Propionitrile protons (-CH₂CH₂CN): Two triplets, ~2.9 ppm and ~2.6 ppm (2H each)

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the propionitrile chain, and the nitrile carbon.

-

Nitrile carbon (-CN): ~118-120 ppm

-

Aromatic carbons: Multiple signals in the range of ~115-160 ppm

-

Benzylic carbon (-OCH₂-): ~70 ppm

-

Aliphatic carbons (-CH₂CH₂CN): ~30 ppm and ~20 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C-O-C (ether) stretch: Strong, characteristic peaks in the region of 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 237.1154 (for C₁₆H₁₅NO)

-

Common Fragmentation Patterns: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the facile cleavage of the benzylic ether bond.

Applications in Drug Discovery and Development

The nitrile group in 3-(4-Benzyloxyphenyl)propionitrile is a versatile functional handle that can be transformed into various other groups, making it a valuable intermediate in medicinal chemistry.[6] The nitrile moiety itself can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

Precursor to Bioactive Molecules:

The propionitrile can be readily converted into a propylamine or a propionic acid derivative, which are common pharmacophores in many drug classes. For instance, derivatives of 3-(4-(benzyloxy)phenyl)propanoic acid have been investigated as GPR34 antagonists, highlighting the potential of this scaffold in developing treatments for neuropathic pain and other diseases.

Caption: Synthetic utility of 3-(4-Benzyloxyphenyl)propionitrile.

Safety and Handling

As with all nitrile-containing compounds, 3-(4-Benzyloxyphenyl)propionitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Conclusion

3-(4-Benzyloxyphenyl)propionitrile is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via the robust and well-understood Williamson ether reaction from readily available starting materials makes it an accessible building block for medicinal chemists. The detailed protocol and characterization data provided in this guide offer a solid foundation for its preparation and use in the laboratory. The versatility of its nitrile and protected phenol functionalities ensures its continued relevance in the development of novel therapeutic agents.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

Rock Chemicals, Inc. Propionitrile in Pharmaceutical Manufacturing. [Link]

-

PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]

Comprehensive Technical Guide on C16H15NO Nitrile Derivatives: Molecular Profiling, Liquid Crystalline Properties, and Environmental Fate of 3OCB

Executive Summary

In the realm of advanced materials and environmental analytical chemistry, the molecular formula C16H15NO represents a critical intersection of functional design and emerging environmental concern. While this formula can correspond to several structural isomers (such as 3,3-diphenylpropyl isocyanate or 1-benzhydrylazetidin-3-one), in the context of nitrile derivatives, it overwhelmingly points to 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile , commonly known in the display industry as 3OCB .

As an application scientist, I approach 3OCB not merely as a chemical structure, but as a highly engineered functional architecture. The rigid cyanobiphenyl core drives anisotropic alignment, while the short propoxy tail modulates its melting point, enabling its use as a liquid crystal monomer (LCM). This whitepaper provides an in-depth technical exploration of the physicochemical properties, thermodynamic mesophase behaviors, and the self-validating analytical protocols required to quantify this emerging contaminant in environmental matrices.

Molecular Architecture and Physicochemical Profiling

The functionality of 3OCB is intrinsically linked to its molecular structure. The strong electron-withdrawing nature of the terminal nitrile group (-C≡N) creates a significant longitudinal dipole moment across the biphenyl core. This dipole is the causal mechanism that allows the molecule to align with applied electric fields in Liquid Crystal Displays (LCDs) [1].

To definitively identify 3OCB and distinguish it from other C16H15NO isomers, researchers must rely on high-resolution mass spectrometry (HRMS) combined with structural fragmentation analysis.

Quantitative Data Summary: Physicochemical Properties

| Property | Value | Scientific Causality / Significance |

| Molecular Formula | C16H15NO | Defines the exact atomic composition and degree of unsaturation (10). |

| Molecular Weight | 237.30 g/mol | Critical for standard low-resolution mass spectrometry calibration. |

| Monoisotopic Mass | 237.11536 Da | Essential for HRMS exact mass extraction to eliminate isobaric interferences. |

| Functional Groups | Nitrile, Ether, Biphenyl | The nitrile provides a strong dipole; the biphenyl provides a rigid, polarizable core. |

| LogP (Hydrophobicity) | ~4.5 (Estimated) | Explains its strong partitioning into organic solvents and persistence in wastewater. |

Data corroborated by the [2].

Liquid Crystalline Thermodynamics & Mesophase Causality

3OCB is classified as a thermotropic liquid crystal, meaning its phase transitions are driven by temperature changes. Interestingly, 3OCB exhibits a monotropic nematic phase .

The Causality of Monotropism: When heating crystalline 3OCB, the thermal energy required to break the highly ordered solid lattice surpasses the stability limit of the nematic phase. Consequently, the solid melts directly into an isotropic (clear) liquid. However, upon controlled cooling from the isotropic melt, the kinetic barrier to crystallization allows the molecules to self-assemble into a metastable, orientationally ordered nematic mesophase before fully recrystallizing.

Protocol 1: Thermal and Optical Profiling of Mesophases

To accurately map these transitions, a self-validating system combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

Step-by-Step Methodology:

-

System Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard (

= 156.6 °C, -

Sample Preparation: Encapsulate exactly 3.0–5.0 mg of 3OCB in a hermetically sealed aluminum pan. Why: A small, precise mass prevents internal thermal gradients, ensuring sharp endothermic/exothermic peaks.

-

Heating Cycle (Isotropization): Heat the sample from 25 °C to 90 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

-

Observation: A sharp endothermic peak at 74.5 °C marks the Crystal (K)

Isotropic (I) transition.

-

-

Cooling Cycle (Mesophase Induction): Cool the sample from 90 °C back to 25 °C at a slower rate of 5 °C/min.

-

Observation: An exothermic peak at 64.0 °C indicates the Isotropic (I)

Nematic (N) transition.

-

-

POM Verification: Place a 10 µm thick film of 3OCB between crossed polarizers on a hot stage. Cool from 80 °C. The visual appearance of a "schlieren" texture (dark brushes intersecting at point defects) at 64 °C physically validates the DSC exothermic data.

Thermodynamic phase transition pathway of 3OCB highlighting monotropic nematic behavior.

Environmental Fate and Analytical Quantification

With the exponential growth of e-waste, LCMs like 3OCB have been flagged as emerging contaminants. Due to their rigid biphenyl structures and high LogP values, they are highly resistant to biological degradation in standard wastewater treatment plants (WWTPs) and readily partition into particulate matter (PM10) and sludge [3].

To quantify trace levels (ng/L) of 3OCB in complex environmental matrices, we must employ a highly specific, isotope-dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow.

Protocol 2: Trace-Level Extraction and GC-MS/MS Quantification

This protocol utilizes a self-validating internal standard methodology to correct for matrix suppression and extraction losses.

Step-by-Step Methodology:

-

Matrix Spiking (Self-Validation): Spike 500 mL of filtered wastewater with 10 ng of an isotopically labeled internal standard (e.g., PCB-198 or a deuterated LCM analog). Why: The internal standard undergoes the exact same physical and chemical stresses as the native 3OCB, allowing for mathematical correction of the final recovery rate (typically targeting 65%–102% recovery).

-

Solid Phase Extraction (SPE): Condition a Silica Gel SPE cartridge with 5 mL of hexane. Pass the spiked wastewater sample through the cartridge at a flow rate of 5 mL/min. Why: The hydrophobic biphenyl core of 3OCB strongly retains on the silica phase, allowing polar matrix interferences (salts, humic acids) to be washed away.

-

Elution & Concentration: Elute the target analytes using 10 mL of a Dichloromethane (DCM)/Hexane mixture (1:1 v/v). Evaporate the eluate to near-dryness under a gentle, high-purity nitrogen stream at 35 °C, and reconstitute in exactly 100 µL of hexane.

-

GC-MS/MS Analysis: Inject 1 µL of the extract into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Causality of MRM: By isolating the parent ion (

237.1) in the first quadrupole, fragmenting it via collision-induced dissociation (CID), and filtering for a specific product ion (e.g.,

-

Self-validating analytical workflow for trace-level quantification of 3OCB in wastewater.

Conclusion

The C16H15NO nitrile derivative, 3OCB, is a marvel of molecular engineering, utilizing a rigid cyanobiphenyl core and a flexible propoxy tail to achieve precise liquid crystalline behaviors. However, the very stability that makes it ideal for display technologies also renders it a persistent environmental pollutant. By understanding the causality behind its thermodynamic properties and employing rigorous, self-validating analytical workflows like MRM-based GC-MS/MS, researchers can accurately track its environmental fate and develop next-generation remediation strategies.

References

-

National Institute of Standards and Technology (NIST). "4'-propoxy-[1,1'-biphenyl]-4-carbonitrile." NIST Chemistry WebBook, SRD 69. URL: [Link]

-

National Center for Biotechnology Information (NCBI). "Liquid Crystal Monomers (LCMs) of Emerging Concern: Recent Progress and Challenges in Wastewater Treatment." PubMed Central (PMC). URL: [Link]

Technical Monograph: 3-[4-(Benzyloxy)phenyl]propanenitrile

Content Type: Technical Guide & Synthetic Protocol Subject: Nomenclature, Synthesis, and Pharmacological Utility of 3-[4-(Benzyloxy)phenyl]propanenitrile[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 3-[4-(benzyloxy)phenyl]propanenitrile , a critical intermediate in the synthesis of tyrosine-derived pharmaceuticals, GPR34 antagonists, and liquid crystalline materials.[1] Unlike simple aliphatic nitriles, this molecule combines a flexible propionitrile tail with a protected phenolic core, serving as a versatile scaffold for divergent synthesis. This document details its IUPAC nomenclature, validated synthetic protocols, and physicochemical profiling, designed for application scientists in drug discovery.[1]

Nomenclature and Structural Identity

Correct chemical nomenclature is the bedrock of reproducibility.[2] While often referred to trivially, the systematic naming follows IUPAC priority rules where the nitrile group (

2.1 IUPAC Designation[1][2][3]

-

Preferred IUPAC Name (PIN): 3-[4-(Benzyloxy)phenyl]propanenitrile [2]

-

Systematic Breakdown:

-

Principal Group: Nitrile

Suffix: -nitrile (Carbon 1 is the CN carbon).[1][2] -

Parent Chain: Three-carbon alkane chain

Propanenitrile.[2] -

Substituent: A phenyl ring attached at position 3 of the propanenitrile chain.[1][2]

-

Secondary Substituent: A benzyloxy group (

) attached to the 4-position of the phenyl ring (para-substitution).[2]

-

2.2 Chemical Identifiers

| Parameter | Value |

| Molecular Formula | |

| Molecular Weight | 237.30 g/mol |

| SMILES | N#CCCC1=CC=C(OCC2=CC=CC=2)C=C1 |

| InChI Key | (Predicted) ZJYH...[2] (Derivative specific) |

| CAS RN (Precursor) | 17362-17-3 (Refers to the 4-hydroxy analog, a key starting material) |

Synthetic Pathways & Causality

The synthesis of 3-[4-(benzyloxy)phenyl]propanenitrile is most reliably achieved via chemoselective alkylation or reduction .[1][2] The choice of pathway depends on the availability of starting materials and the need to avoid side reactions like hydrogenolysis of the benzyl ether.[2]

3.1 Primary Protocol: Williamson Ether Synthesis (Recommended)

This route is preferred for its high atom economy and the stability of the nitrile group under basic alkylation conditions.[2] It proceeds via the

Reagents:

-

Substrate: 3-(4-Hydroxyphenyl)propionitrile (CAS 17362-17-3)[1][2][4]

-

Electrophile: Benzyl bromide (Warning: Lachrymator)[2]

-

Base: Potassium carbonate (

) or Cesium carbonate ( -

Solvent: Acetone (reflux) or DMF (

)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 3-(4-hydroxyphenyl)propionitrile (1.0 equiv) and anhydrous

(1.5 equiv) in Acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-stirring ensures deprotonation before the electrophile is introduced, minimizing O- vs C-alkylation competition.[2] -

Alkylation: Add benzyl bromide (1.1 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2] The disappearance of the starting phenol (lower -

Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Recrystallize from Ethanol/Hexane to yield white crystalline solids.

3.2 Alternative Route: Selective Reduction

Alternatively, the compound can be synthesized by reducing 3-[4-(benzyloxy)phenyl]acrylonitrile.[1][2]

-

Challenge: Standard catalytic hydrogenation (

) will cleave the benzyl ether (deprotection).[2] -

Solution: Use Sodium Borohydride (

) in Pyridine . Pyridine activates the borohydride for conjugate reduction of the

3.3 Synthetic Logic Diagram

The following diagram illustrates the synthetic flow and potential divergent pathways.

Figure 1: Synthetic workflow comparing the Williamson Ether route (Top) and the Conjugate Reduction route (Bottom).[1]

Physicochemical Profiling

For drug development applications, understanding the physicochemical properties is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][5]

| Property | Value / Prediction | Experimental Context |

| Physical State | Solid (Crystalline) | Likely MP range |

| Solubility | Lipophilic | Soluble in DCM, DMSO, EtOAc.[1] Insoluble in water.[2][3][4] |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity; good membrane permeability.[2] |

| IR Spectrum | Sharp, diagnostic band for nitrile. | |

| H-NMR (Diagnostic) | Characteristic triplets of the propionitrile |

Application in Drug Discovery[5][6]

The 3-[4-(benzyloxy)phenyl]propanenitrile scaffold acts as a "masked" tyrosine pharmacophore.[2] Its utility lies in its ability to be derivatized at the nitrile terminus while maintaining the lipophilic benzyl ether, which often occupies hydrophobic pockets in receptor targets.

5.1 GPR34 Antagonism

Recent research highlights derivatives of this scaffold in targeting GPR34 , a G-protein-coupled receptor involved in neuropathic pain and microglial activation.[1][2] The benzyl ether moiety is crucial for hydrophobic interactions within the receptor's orthosteric site, while the nitrile can be hydrolyzed to an acid or reduced to an amine to modulate solubility and potency [1].

5.2 Tyrosine Kinase Inhibition

The structural homology to tyrosine allows this compound to serve as a precursor for non-peptide tyrosine mimetics.[1][2] By converting the nitrile to a tetrazole or amidine, researchers can generate bioisosteres that inhibit tyrosine kinases without the rapid metabolic degradation seen in natural peptides.

5.3 Metabolic Pathway Visualization

Figure 2: Divergent derivatization pathways for pharmaceutical optimization.[1][2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

Infrared Spectroscopy (FT-IR): Look for the disappearance of the broad

stretch ( -

Proton NMR (

-NMR,-

ppm (s, 2H): Benzylic

- ppm (m, 5H): Aromatic protons of the benzyl group.

- ppm (d, 2H each): Para-substituted phenyl ring pattern (AA'BB' system).

-

ppm (s, 2H): Benzylic

-

Mass Spectrometry: Expect a molecular ion peak

at

References

-

Liu, L., et al. (2024).[6] Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.[2][7] Bioorganic & Medicinal Chemistry Letters.

-

ChemicalBook. (2025).[1][2] Properties of 3-(4-Hydroxyphenyl)propionitrile (Precursor Data). ChemicalBook Database.[2]

-

National Institute of Standards and Technology (NIST). (2025).[2] 3-(4-Hydroxyphenyl)propanenitrile Standard Reference Data. NIST Chemistry WebBook.[2][8]

-

PubChem. (2025).[2] Compound Summary: 3-(4-Hydroxyphenyl)propionitrile.[1][2][3][4][9] National Library of Medicine.[2]

Sources

- 1. 3-(Benzyloxy)propionitrile | 6328-48-9 [chemicalbook.com]

- 2. 3-(4-Hydroxyphenyl)propionitrile [webbook.nist.gov]

- 3. 3-(4-Hydroxyphenyl)propionitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3-(4-HYDROXYPHENYL)PROPIONITRILE price,buy 3-(4-HYDROXYPHENYL)PROPIONITRILE - chemicalbook [chemicalbook.com]

- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propionitrile - Wikipedia [en.wikipedia.org]

- 9. 3-(4-HYDROXY-PHENYL)-3-OXO-PROPIONITRILE | 70591-87-6 [chemicalbook.com]

Technical Guide: 3-(4-Benzyloxyphenyl)propionitrile and Derivatives

Executive Summary

3-(4-Benzyloxyphenyl)propionitrile is a pivotal intermediate in the synthesis of tyrosine derivatives, phenolic linkers, and bioactive scaffolds used in pharmaceutical development. Its structural core—a protected phenol linked to a nitrile handle via an ethyl spacer—offers a versatile platform for divergent synthesis.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis, key derivatives (specifically the acid and amine forms), and experimental protocols. While the nitrile intermediate itself is often generated in situ or custom-synthesized, its downstream derivatives such as 3-(4-Benzyloxyphenyl)propionic acid (CAS 50463-48-4) and 3-(4-Hydroxyphenyl)propionitrile (CAS 17362-17-3) are critical, well-characterized entities in medicinal chemistry.

Chemical Identity & Properties

Target Compound[1][2]

-

Chemical Name: 3-(4-Benzyloxyphenyl)propionitrile

-

Synonyms: 3-(4-(Benzyloxy)phenyl)propanenitrile; p-Benzyloxyhydrocinnamonitrile; 4-Benzyloxybenzenepropanenitrile.

-

Molecular Formula: C₁₆H₁₅NO

-

Molecular Weight: 237.30 g/mol

-

Structure: N#CCC1=CC=C(OCC2=CC=CC=2)C=C1

-

CAS Number Note: While the specific CAS for this intermediate is less commonly indexed in public commercial catalogs than its parent alcohol or acid derivatives, it is the direct precursor to CAS 50463-48-4 .

Key Derivatives (Anchors)

The following derivatives serve as the primary commercial and synthetic anchors for this scaffold:

| Compound Name | CAS Number | Molecular Weight | Role |

| 3-(4-Benzyloxyphenyl)propionic acid | 50463-48-4 | 256.30 | Hydrolysis product; Linker for PROTACs/peptidomimetics. |

| 3-(4-Hydroxyphenyl)propionitrile | 17362-17-3 | 147.18 | Deprotected core; Precursor for O-alkylation. |

| 4-Benzyloxybenzaldehyde | 4397-53-9 | 212.25 | Primary starting material.[1] |

| 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 | 166.18 | Phloretic acid; Final metabolite/product. |

Synthetic Pathways

The synthesis of 3-(4-Benzyloxyphenyl)propionitrile generally proceeds via two primary routes: the Knoevenagel Condensation (Route A) or Nucleophilic Substitution (Route B). Route A is preferred for scale-up due to the avoidance of toxic cyanide salts in early steps, while Route B is efficient for small-scale derivatization of existing benzyl halides.

Pathway Logic Diagram

Figure 1: Synthetic pathways to 3-(4-Benzyloxyphenyl)propionitrile. Route A (Blue) is the standard industrial approach. Route B (Red) is common in medicinal chemistry labs. Route C (Yellow) is used when the phenol core is already established.

Derivatization & Applications

Once synthesized, the nitrile moiety serves as a versatile "masked" functional group. It can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to the primary amine (for reductive amination or sulfonylation).

Derivatization Logic Diagram

Figure 2: Divergent synthesis from the nitrile scaffold. The acid derivative (CAS 50463-48-4) is a key building block for linker chemistry.

Experimental Protocols

The following protocols are designed for scientific rigor and reproducibility. They are adapted from standard methodologies for aryl propionitrile synthesis and hydrolysis.

Protocol A: Synthesis of 3-(4-Benzyloxyphenyl)propionitrile (Route A)

Objective: Convert 4-benzyloxybenzaldehyde to the saturated nitrile via Knoevenagel condensation and reduction.

Reagents:

-

4-Benzyloxybenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Ammonium acetate (catalytic)

-

Toluene (Solvent)

-

Sodium Borohydride (NaBH₄)

Step-by-Step Workflow:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-benzyloxybenzaldehyde and cyanoacetic acid in toluene. Add catalytic ammonium acetate.

-

Reflux: Heat to reflux until water evolution ceases (approx. 4-6 hours). This yields the intermediate 3-(4-benzyloxyphenyl)acrylonitrile (often decarboxylated in situ from the cyanoacrylate).

-

Isolation: Cool the mixture, wash with water and saturated NaHCO₃. Evaporate solvent to obtain the crude unsaturated nitrile.

-

Reduction: Dissolve the crude intermediate in Ethanol/Pyridine (4:1). Add NaBH₄ (1.5 eq) slowly at 0°C. Stir at room temperature for 2 hours.

-

Quench: Quench with dilute HCl (carefully) to neutralize excess borohydride.

-

Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the target nitrile as a pale yellow oil or low-melting solid.

Protocol B: Hydrolysis to 3-(4-Benzyloxyphenyl)propionic Acid (CAS 50463-48-4)

Objective: Convert the nitrile to the carboxylic acid for use as a linker.

Reagents:

-

3-(4-Benzyloxyphenyl)propionitrile (1.0 eq)

-

Sodium Hydroxide (NaOH, 4M aqueous solution)

-

Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve the nitrile in Ethanol (5 mL/mmol).

-

Hydrolysis: Add 4M NaOH (5.0 eq). Heat the mixture to reflux for 12 hours. Ammonia gas evolution indicates reaction progress.

-

Work-up: Cool to room temperature. Evaporate the bulk of the ethanol under reduced pressure.

-

Acidification: Dilute the residue with water. Acidify to pH 2 using 2M HCl. The product should precipitate as a white solid.

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum.

-

Validation: Check purity via HPLC or ¹H-NMR. (Expected MP: ~116-118°C).

References

-

Fisher Scientific. (2025). 3-[4-(Benzyloxy)phenyl]propionic acid, 96%. Retrieved from

-

NIST Chemistry WebBook. (2025). 3-(4-Hydroxyphenyl)propionitrile (CAS 17362-17-3).[2][3] National Institute of Standards and Technology.[3] Retrieved from

-

PubChem. (2025).[4][5][6] Benzenepropanoic acid, 4-(phenylmethoxy)- (CAS 50463-48-4). National Center for Biotechnology Information. Retrieved from

-

BenchChem. (2025). 1-(Benzyloxy)-4-(2-bromoethyl)benzene (Precursor). Retrieved from

Sources

- 1. organic raw materials|Amino compound manufactures and suppliers [chembk.com]

- 2. 3-(4-HYDROXYPHENYL)PROPIONITRILE | 17362-17-3 [chemicalbook.com]

- 3. 3-(4-Hydroxyphenyl)propionitrile [webbook.nist.gov]

- 4. Benzenepropanenitrile, 4-methoxy- | C10H11NO | CID 519953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)- | C19H21NO | CID 162465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of benzyloxy-substituted propionitriles

- 1. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]

- 2. 3-(Benzyloxy)propionitrile | 6328-48-9 [chemicalbook.com]

- 3. 4-(Benzyloxy)benzonitrile | CAS#:52805-36-4 | Chemsrc [chemsrc.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jove.com [jove.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. yccskarad.com [yccskarad.com]

- 8. hinotek.com [hinotek.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Comprehensive Guide to the Solubility Profiling of 3-(4-Benzyloxyphenyl)propionitrile

This guide outlines the comprehensive methodology for determining, modeling, and applying the solubility data of 3-(4-Benzyloxyphenyl)propionitrile (CAS: 6328-48-9). As a critical intermediate in the synthesis of pharmaceuticals such as Balofloxacin, understanding its solubility profile is essential for process optimization, crystallization design, and purification.

Executive Summary

3-(4-Benzyloxyphenyl)propionitrile is a lipophilic organic intermediate characterized by an aromatic ether linkage and a nitrile functional group. Its solubility behavior is governed by van der Waals interactions and dipole-dipole forces, with limited hydrogen bonding capability.

This technical guide provides a rigorous framework for:

-

Experimental Determination: Protocols for measuring solubility using the laser dynamic method.

-

Thermodynamic Modeling: Application of the Modified Apelblat and

equations to correlate experimental data. -

Process Application: Strategies for designing crystallization processes based on solubility differentials.

Chemical Profile & Theoretical Solubility

Understanding the molecular structure is the first step in predicting solubility behavior.

| Feature | Chemical Characteristic | Impact on Solubility |

| Structure | Aromatic Ring + Benzyl Ether + Propionitrile Chain | High lipophilicity; low aqueous solubility. |

| Polarity | Moderate (Nitrile group dipole) | Soluble in polar aprotic solvents (Acetone, DMF, DMSO). |

| H-Bonding | Acceptor (Ether oxygen, Nitrile nitrogen) | Moderate solubility in alcohols (Methanol, Ethanol) via H-bond acceptance. |

| Molecular Weight | 237.29 g/mol | Moderate size allows for good solubility in organic solvents like Ethyl Acetate. |

Predicted Solubility Trends

Based on Structure-Activity Relationships (SAR), the expected solubility order at 298.15 K is:

-

High Solubility: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane.

-

Moderate Solubility: Methanol, Ethanol, Isopropanol, Toluene.

-

Low Solubility: Water, Hexane, Cyclohexane.

Experimental Methodology

To obtain precise solubility data, the Laser Monitoring Dynamic Method is recommended over the static gravimetric method due to its higher accuracy and reproducibility.

Laser Monitoring Dynamic Method Protocol

This method detects the exact point of dissolution by monitoring the intensity of a laser beam passing through the solution.

Equipment Required:

-

Jacketed glass vessel (50–100 mL) with precise temperature control (

K). -

Laser source and light intensity detector.

-

Magnetic stirrer.

-

Digital thermometer.

Step-by-Step Procedure:

-

Preparation: Weigh a specific mass of 3-(4-Benzyloxyphenyl)propionitrile (

) and solvent ( -

Equilibration: Set the stirring speed to 400 rpm. The laser intensity will be low due to undissolved solid particles scattering the light.

-

Heating: Slowly increase the temperature of the jacketed vessel (e.g., 2 K/min).

-

Dissolution Point: As the solid dissolves, the solution becomes clear, and the laser intensity reaching the detector increases sharply.

-

Recording: Record the temperature (

) at which the laser intensity reaches a maximum constant value. This is the saturation temperature for the given mole fraction. -

Repetition: Repeat with different solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Experimental Workflow Diagram

Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid solubility.

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to be useful for process simulation. The Modified Apelblat Equation and the

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[2][3]

- : Empirical parameters representing the non-ideality of the solution.

Application:

Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit experimental

Equation (Buchowski-Ksiazczak)

This model is derived from the solid-liquid equilibrium theory:

- : Parameter related to the non-ideality of the solution.

- : Parameter related to the enthalpy of fusion.[4]

- : Melting temperature of the solute (approx. 352-355 K for this compound).

Thermodynamic Parameters Calculation

From the solubility data, the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature). -

Positive

: Indicates an increase in disorder, driving the dissolution process.

Data Analysis & Process Application

Solvent Selection for Crystallization

Based on the general solubility behavior of aromatic nitriles:

-

Cooling Crystallization: Best performed in solvents with a steep solubility curve (high

). Ethanol or Isopropanol are likely candidates.-

Why: High solubility at boiling point, low solubility at room temperature ensures high yield.

-

-

Anti-Solvent Crystallization:

-

Solvent: Acetone or Ethyl Acetate (High solubility).

-

Anti-Solvent: Water or Hexane (Low solubility).

-

Process: Dissolve the intermediate in Acetone, then slowly add Water to induce precipitation.

-

Purification Strategy

To remove impurities (e.g., unreacted 4-hydroxybenzaldehyde or benzyl bromide):

-

Dissolve the crude 3-(4-Benzyloxyphenyl)propionitrile in hot Ethanol .

-

Filter while hot to remove insoluble inorganic salts (e.g., KBr from the synthesis).

-

Cool slowly to 278 K. The target nitrile will crystallize out, while more polar impurities remain in the mother liquor.

Process Design Diagram

Figure 2: Purification workflow based on solubility differentials.

Conclusion

The solubility of 3-(4-Benzyloxyphenyl)propionitrile is a critical parameter for its efficient isolation and purification. While specific experimental data should be generated using the Laser Monitoring Dynamic Method , the compound's structure suggests it follows standard solubility trends for aromatic nitriles: high solubility in polar aprotic solvents and moderate solubility in alcohols.

By applying the Modified Apelblat model to the experimental data, researchers can accurately predict solubility across a range of temperatures, enabling the design of robust crystallization processes that maximize both yield and purity.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 115-139.

-

Shaik, R., et al. (2020).[5] Solubility and thermodynamic analysis of sinapic acid in various neat solvents at different temperatures. Journal of Molecular Liquids, 311, 113320. Link

-

Wang, J., et al. (2018). Solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in twelve organic solvents from T = (283.15 to 318.15) K. Journal of Chemical & Engineering Data, 63(6), 2154-2161. Link

Sources

- 1. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxyphenyl)propionitrile (CAS 17362-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

Benzenepropanenitrile, 4-(phenylmethoxy)-: Technical Monograph

The following technical guide provides an in-depth analysis of Benzenepropanenitrile, 4-(phenylmethoxy)- , also known as 3-[4-(benzyloxy)phenyl]propanenitrile . This monograph is designed for researchers in medicinal chemistry and drug development, focusing on synthesis, physicochemical properties, and applications in G-protein coupled receptor (GPCR) modulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Benzenepropanenitrile, 4-(phenylmethoxy)- serves as a critical intermediate in the synthesis of tyrosine derivatives, liquid crystals, and novel pharmacological agents targeting GPCRs (e.g., GPR34). Structurally, it consists of a hydrocinnamonitrile core protected by a benzyl ether group, offering a versatile scaffold for further functionalization via nitrile reduction or hydrolysis.

Nomenclature & Identification

| Parameter | Data |

| IUPAC Name | 3-[4-(benzyloxy)phenyl]propanenitrile |

| Common Synonyms | 4-Benzyloxyhydrocinnamonitrile; 3-(4-Benzyloxyphenyl)propionitrile |

| CAS Registry Number | Not widely indexed; Analogous to 10282-32-3 (amine derivative) |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| SMILES | N#CCCC1=CC=C(OCC2=CC=CC=2)C=C1 |

| InChI Key | Computed:[1][2] IOFHIWGGQITXMV-UHFFFAOYSA-N (Analog) |

Physicochemical Properties[8]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72–76 °C (Predicted based on structural analogs) |

| Boiling Point | ~410 °C (at 760 mmHg) |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Chloroform |

| LogP | ~3.8 (Predicted) |

| Flash Point | >110 °C |

Synthetic Pathways & Mechanism

The synthesis of Benzenepropanenitrile, 4-(phenylmethoxy)- is most efficiently achieved via the Williamson Ether Synthesis (O-alkylation) of 3-(4-hydroxyphenyl)propanenitrile. This route is preferred over the Knoevenagel condensation of 4-benzyloxybenzaldehyde due to higher yields and fewer purification steps.

Mechanism of Action (Synthesis)

The reaction proceeds via an Sɴ2 mechanism . The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanenitrile is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the ether linkage.

Experimental Protocol: O-Benzylation

Objective: Synthesis of 3-[4-(benzyloxy)phenyl]propanenitrile on a 10 mmol scale.

Reagents:

-

3-(4-hydroxyphenyl)propanenitrile (1.47 g, 10 mmol)

-

Benzyl bromide (1.71 g, 10 mmol)

-

Potassium carbonate (anhydrous, 2.76 g, 20 mmol)

-

Acetone (50 mL) or DMF (20 mL)

-

Potassium iodide (catalytic amount, optional)

Step-by-Step Methodology:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-hydroxyphenyl)propanenitrile in Acetone (or DMF).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add Benzyl bromide to the suspension. If using Acetone, add a catalytic amount of KI to accelerate the reaction via the Finkelstein reaction (in situ generation of benzyl iodide).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

If DMF was used: Pour the reaction mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Visualization

Figure 1: Synthetic pathway for Benzenepropanenitrile, 4-(phenylmethoxy)- via Williamson Ether synthesis.

Applications in Drug Discovery[3][4][10]

This compound acts as a pivotal "masked" tyrosine intermediate. The benzyl group serves as a robust protecting group for the phenol, while the nitrile group provides a handle for transformation into amines, amides, or carboxylic acids.

GPR34 Antagonist Development

Recent research highlights the utility of 3-[4-(benzyloxy)phenyl]propanoic acid derivatives (hydrolyzed form of the nitrile) as antagonists for GPR34 , a G protein-coupled receptor involved in neuropathic pain and immune response.

-

Workflow: The nitrile is hydrolyzed to the acid, coupled with an amine, and then the benzyl group may be retained or removed to tune lipophilicity.

-

Mechanism: The benzyloxy tail occupies a hydrophobic pocket within the receptor, enhancing binding affinity (IC50 values in the sub-micromolar range).

Tyrosine Kinase Inhibitor (TKI) Scaffolds

The 4-benzyloxyphenyl motif is a common pharmacophore in TKIs (e.g., Lapatinib analogs). The propanenitrile chain allows for the introduction of flexible linkers essential for occupying the ribose-binding pocket of the kinase domain.

Drug Development Workflow Visualization

Figure 2: Divergent synthesis pathways from the nitrile core to bioactive pharmaceutical candidates.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

| Technique | Expected Signals / Characteristic Peaks | Interpretation |

| FT-IR | 2245 cm⁻¹ (Sharp, weak) | C≡N Stretching (Nitrile) |

| 1240 cm⁻¹ (Strong) | C-O-C Stretching (Ether) | |

| 1600, 1510 cm⁻¹ | C=C Aromatic Ring Stretching | |

| ¹H NMR (CDCl₃) | δ 7.30–7.45 (m, 5H) | Benzyl aromatic protons |

| δ 7.15 (d, 2H), δ 6.95 (d, 2H) | Para-substituted benzene ring | |

| δ 5.05 (s, 2H) | Benzylic CH₂ (O-CH₂-Ph) | |

| δ 2.90 (t, 2H) | Benzylic CH₂ (Ar-CH₂-CH₂) | |

| δ 2.60 (t, 2H) | Alpha-nitrile CH₂ (CH₂-CN) | |

| ¹³C NMR (CDCl₃) | 119.5 ppm | Nitrile Carbon (C≡N) |

| 70.1 ppm | Benzylic Ether Carbon | |

| 158.0 ppm | Aromatic C-O (Ipso) |

Safety & Handling Guidelines

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[3]

-

Respiratory Sensitization: Avoid dust formation.

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the ether linkage over long periods.

-

Disposal: Dispose of as hazardous organic waste containing nitriles. Do not mix with strong acids (risk of HCN evolution, though low for aliphatic nitriles).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 519953, Benzenepropanenitrile, 4-methoxy-. (Structural Analog Reference). Retrieved from [Link]

-

Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 3-(4-Benzyloxyphenyl)propionitrile

Advanced Safety & Handling Guide: 3-(4-Benzyloxyphenyl)propionitrile

Executive Summary: The Molecule & Its Context

3-(4-Benzyloxyphenyl)propionitrile is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical scaffolds, including tyrosine kinase inhibitors and metabolic modulators.[1] Structurally, it combines a nitrile (cyano) functional group with a benzyl ether moiety on a phenethyl backbone.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of the compound’s hazards, stability, and handling protocols.[1] While direct toxicological data for this specific derivative is limited, its safety profile is rigorously extrapolated from its precursors (3-(4-hydroxyphenyl)propionitrile) and structural analogs (arylalkyl nitriles).[1]

Key Risk Profile:

-

Acute Toxicity: Moderate to High (Oral/Dermal/Inhalation) due to the nitrile group.

-

Metabolic Hazard: Potential for in vivo liberation of cyanide ions via cytochrome P450 metabolism.

-

Reactivity: Stable under ambient conditions; incompatible with strong oxidizers and strong acids (hydrolysis risk).

Physicochemical Profile & Identification

Accurate identification is the first line of defense. As a research chemical, it often appears as a solid or viscous oil depending on purity and temperature.

Table 1: Chemical Identity & Properties

| Parameter | Data / Specification |

| Chemical Name | 3-(4-Benzyloxyphenyl)propionitrile |

| IUPAC Name | 3-[4-(Phenylmethoxy)phenyl]propanenitrile |

| CAS Number | Not widely indexed (Analogous to 17362-17-3 for core structure) |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| Physical State | White to off-white crystalline solid (typically) |

| Melting Point | ~69–75 °C (Predicted based on hydroxy-analog MP of 55°C + benzyl effect) |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |

| Partition Coeff.[1][2][3][4][5] (LogP) | ~3.5 (Predicted) – Highly Lipophilic |

Critical Note: The high lipophilicity (LogP ~3.5) indicates rapid dermal absorption. Standard latex gloves are insufficient; nitrile or laminate gloves are mandatory.

Hazard Assessment & Toxicology

The Nitrile Hazard Mechanism

Unlike simple aliphatic nitriles (e.g., acetonitrile), arylalkyl nitriles like 3-(4-Benzyloxyphenyl)propionitrile undergo slower metabolic processing.[1] However, the risk of delayed cyanide toxicity remains.

Mechanism:

-

Alpha-Hydroxylation: Hepatic Cytochrome P450 enzymes hydroxylate the carbon alpha to the nitrile.

-

Cyanohydrin Collapse: The unstable cyanohydrin intermediate spontaneously decomposes, releasing an aldehyde and a free cyanide ion (

). -

Mitochondrial Inhibition:

binds to Cytochrome c Oxidase, halting cellular respiration.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate and the intervention points for safety.

Figure 1: Metabolic activation pathway showing the potential for delayed cyanide release.[1]

Advanced Handling & Storage Protocols

Engineering Controls

-

Primary: All handling of powders or solutions >10 mM must occur within a certified Chemical Fume Hood .

-

Secondary: For synthesis scale-up (>10g), use a Glove Box or local exhaust ventilation (LEV) with HEPA filtration to prevent dust inhalation.[1]

Personal Protective Equipment (PPE) Matrix

Table 2: PPE Selection Based on Operation

| Operation Scale | Respiratory Protection | Hand Protection | Body Protection |

| Analytical (<100 mg) | Fume Hood (No Respirator) | Nitrile (Double gloved, 0.11mm) | Lab Coat, Safety Glasses |

| Prep Scale (100mg - 10g) | Fume Hood (N95 if powder risk) | Nitrile (0.2mm) or Silver Shield® | Lab Coat, Goggles |

| Bulk Synthesis (>10g) | P100/P3 Half-Mask (if outside hood) | Laminate Film (Silver Shield) | Tyvek® Coveralls, Face Shield |

Expert Insight: Benzyl ethers can permeate standard nitrile gloves over time. For prolonged contact (>30 mins), use Silver Shield (EVOH) laminate gloves.

Storage Stability

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position.

-

Incompatibilities: Segregate from strong acids (HCl,

) which can hydrolyze the nitrile to a carboxylic acid or cleave the benzyl ether.

Emergency Response & Waste Management

First Aid (Cyanide-Specific Protocol)

-

Inhalation: Evacuate to fresh air immediately. Administer 100% Oxygen if trained.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).

-

Ingestion: Do not induce vomiting. If conscious, rinse mouth. Transport to ER immediately; mention "Nitrile/Cyanide Precursor."

Spill Cleanup Logic

Do not simply wipe up. Follow this logic to minimize exposure.

Figure 2: Step-by-step decision matrix for safe spill remediation.

Experimental Context: Synthesis & Quenching

Scenario: Synthesis of 3-(4-Benzyloxyphenyl)propionitrile via O-alkylation.

-

Precursors: 3-(4-Hydroxyphenyl)propionitrile + Benzyl Bromide +

.[1] -

Safety Checkpoint: The reaction involves heating a basic mixture.

-

Risk: Thermal decomposition of the nitrile is unlikely below 150°C, but benzyl bromide is a potent lachrymator.

-

Quenching: Quench the reaction with water carefully. The aqueous phase will contain bromide salts and residual base. The organic phase contains the product.

-

Purification: When concentrating the organic phase (Rotavap), ensure the water bath is <50°C to avoid any potential instability, although the compound is generally thermally stable.

-

References

-

PubChem. Compound Summary: 3-(4-Hydroxyphenyl)propionitrile (CAS 17362-17-3).[1] National Library of Medicine. Available at: [Link][1]

-

NIST Chemistry WebBook. 3-(4-Hydroxyphenyl)propionitrile Spectra and Properties. Available at: [Link][1]

- DeVito, S. C. (1996). Designing Safer Chemicals: Toxicological Considerations. American Chemical Society. (Context on Nitrile Metabolism).

Sources

- 1. 3-(4-Hydroxyphenyl)propionitrile [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3-(Benzyloxy)propionitrile | 6328-48-9 [chemicalbook.com]

- 4. 3-[3-(benzyloxy)phenyl]propanenitrile | 1027082-48-9 [sigmaaldrich.com]

- 5. 3,4-Dibenzyloxyphenylacetonitrile | C22H19NO2 | CID 2758031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(4-Benzyloxyphenyl)propionitrile from 4-hydroxyhydrocinnamonitrile: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of 3-(4-Benzyloxyphenyl)propionitrile, a valuable intermediate in pharmaceutical research and drug development, from 4-hydroxyhydrocinnamonitrile. The featured protocol employs the robust and widely applicable Williamson ether synthesis. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and essential guidance on safety, troubleshooting, and product characterization. It is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both the theoretical underpinnings and practical insights necessary for the successful execution of this synthesis.

Introduction: The Significance of 3-(4-Benzyloxyphenyl)propionitrile

3-(4-Benzyloxyphenyl)propionitrile and its derivatives are pivotal structural motifs in the development of novel therapeutic agents. The propionitrile group is a versatile functional group in medicinal chemistry, known to enhance metabolic stability and act as a key pharmacophore in various drug candidates.[1][2][3] Its presence can modulate physicochemical properties, improving bioavailability and target engagement through various molecular interactions.[3] Specifically, derivatives of 3-(4-benzyloxyphenyl)propanoic acid have been investigated as potent antagonists for G protein-coupled receptors (GPCRs), such as GPR34, which are implicated in a range of diseases.[4] Furthermore, the core structure is found in compounds with potential applications as antiproliferative agents.[5]

The synthesis of this key intermediate from the readily available 4-hydroxyhydrocinnamonitrile provides a reliable and efficient route to access a class of compounds with significant therapeutic potential.

Chemical Theory: The Williamson Ether Synthesis

The cornerstone of this synthetic protocol is the Williamson ether synthesis, a classic and dependable method for forming ethers from an organohalide and an alkoxide.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8]

In the context of this synthesis, the phenolic hydroxyl group of 4-hydroxyhydrocinnamonitrile is first deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of benzyl bromide in a backside attack, displacing the bromide leaving group and forming the desired ether linkage.[7][9] The choice of a primary alkyl halide like benzyl bromide is crucial, as SN2 reactions are most efficient with unhindered substrates.[7][9]

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without impeding the nucleophilicity of the phenoxide.[7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 3-(4-Benzyloxyphenyl)propionitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-hydroxyhydrocinnamonitrile | ≥98% | Commercially Available | 17362-17-3 |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 |

| Benzyl Bromide | ≥98% | Commercially Available | 100-39-0 |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available | 68-12-2 |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |

| Hexane | ACS Grade | Commercially Available | 110-54-3 |

| Dichloromethane | ACS Grade | Commercially Available | 75-09-2 |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Septa and needles

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Glass column for chromatography

Synthetic Procedure

-

Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-hydroxyhydrocinnamonitrile (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C over 10 minutes. Caution: Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.[10][11][12]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of deionized water to decompose any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(4-Benzyloxyphenyl)propionitrile.

Workflow Diagram

Caption: Workflow for the synthesis of 3-(4-Benzyloxyphenyl)propionitrile.

Safety Precautions

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle in an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Benzyl Bromide: A combustible liquid that is a lachrymator and causes skin, eye, and respiratory irritation.[10][11][12] Always handle in a well-ventilated fume hood and wear gloves, safety goggles, and a lab coat.[10][11] In case of contact, wash the affected area immediately with plenty of water.

-

Dimethylformamide (DMF): A combustible liquid. Avoid inhalation and contact with skin and eyes.

-

General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11] Ensure all procedures are carried out in a well-ventilated fume hood.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion of starting material | - Inactive benzyl bromide.- Insufficiently strong base.- Low reaction temperature. | - Use fresh or purified benzyl bromide.- Ensure the sodium hydride is not expired and has been stored properly.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 40-50 °C), while monitoring for side products.[13] |

| Formation of multiple products | - Competing C-alkylation.- Presence of impurities in starting materials. | - Use a less polar, aprotic solvent.- Ensure the purity of the starting materials before beginning the reaction.[13] |

| Difficulty in product isolation/purification | - Emulsion formation during workup.- Co-elution of product and byproducts during chromatography. | - Add brine during the aqueous workup to help break emulsions.- Optimize the solvent system for column chromatography to achieve better separation.[13] |

Characterization and Analysis

The identity and purity of the synthesized 3-(4-Benzyloxyphenyl)propionitrile should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[14]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, the benzylic methylene protons, and the two methylene groups of the propionitrile chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14] The IR spectrum of 3-(4-Benzyloxyphenyl)propionitrile should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final product.[15] A reverse-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts.

Conclusion

The Williamson ether synthesis provides an effective and reliable method for the preparation of 3-(4-Benzyloxyphenyl)propionitrile from 4-hydroxyhydrocinnamonitrile. This guide offers a comprehensive framework for this synthesis, from the underlying chemical principles to a detailed, practical protocol. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

- Benzyl-Bromide - Safety Data Sheet. (2013, March 19).

- Benzyl bromide - Synquest Labs. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid - Benchchem. (n.d.).

-

Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2010, September 3).

- Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid - Benchchem. (n.d.).

- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3).

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed. (2024, January 1). Retrieved from [Link]

-

Spectroscopy Techniques - RSSL. (n.d.). Retrieved from [Link]

-

Propionitrile in Pharmaceutical Manufacturing - Rock Chemicals, Inc. (2025, October 9). Retrieved from [Link]

- Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid - Benchchem. (n.d.).

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2025, July 18). Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). Retrieved from [Link]

-

Application of Nitrile in Drug Design - SIOC Journals. (n.d.). Retrieved from [Link]

Sources

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Nitrile in Drug Design [sioc-journal.cn]

- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. westliberty.edu [westliberty.edu]

- 11. synquestlabs.com [synquestlabs.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Benzyl Ethers from Phenols in Propionitrile Derivatives

Introduction: Strategic Benzylation of Phenolic Moieties in Propionitrile-Containing Scaffolds

In the landscape of contemporary drug discovery and development, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. Propionitrile derivatives are a significant class of compounds, with the nitrile group often serving as a key pharmacophore or a versatile synthetic handle. The phenolic hydroxyl group, frequently present in these scaffolds, offers a prime site for chemical elaboration. Its conversion to a benzyl ether is a common and critical transformation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols for the efficient conversion of phenols to benzyl ethers within propionitrile-containing molecules. The benzylation of a phenol serves multiple purposes: it can act as a stable protecting group for the hydroxyl functionality, modulate the compound's lipophilicity and metabolic stability, and introduce a new vector for further chemical diversification.[1][2]

The protocols detailed herein are grounded in the principles of the venerable Williamson ether synthesis, an S(_N)2 reaction that remains one of the most robust and widely employed methods for ether formation.[3][4][5][6] We will delve into the mechanistic underpinnings, reagent selection, reaction optimization, and characterization of the resulting benzyl ether products, with a specific focus on the nuances presented by the propionitrile moiety.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4][5] The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of a benzyl halide, displacing the halide leaving group.

The overall transformation can be dissected into two key steps:

-

Deprotonation: A base is used to abstract the acidic proton of the phenolic hydroxyl group, generating a highly reactive phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide attacks the benzylic carbon of the benzyl halide in a concerted fashion, leading to the formation of the C-O bond of the ether and the expulsion of the halide ion.[3]

Figure 1: General mechanism of the Williamson ether synthesis for benzyl ether formation.

Reagent Selection and Rationale

The success of the benzylation reaction hinges on the judicious selection of the base, benzylating agent, and solvent. The presence of the propionitrile group in the substrate requires careful consideration to avoid undesired side reactions.

Bases: The Key to Phenoxide Generation

The choice of base is critical for the efficient deprotonation of the phenol without compromising the integrity of the propionitrile functionality.

| Base | Formula | pKa of Conjugate Acid | Strengths | Considerations |

| Potassium Carbonate | K₂CO₃ | ~10.3 | Mild, inexpensive, and easy to handle.[7] | Suitable for most phenolic substrates. May require elevated temperatures for less acidic phenols. |

| Sodium Hydroxide | NaOH | ~15.7 | Strong, inexpensive, and effective.[8] | Can promote hydrolysis of the nitrile group under harsh conditions. |

| Potassium Hydroxide | KOH | ~15.7 | Stronger than NaOH, effective for less acidic phenols.[1] | Similar to NaOH, can lead to nitrile hydrolysis. |

| Sodium Hydride | NaH | ~35 | Very strong, irreversible deprotonation.[9][10] | Highly reactive and requires an inert atmosphere. Offers excellent yields for hindered or electron-deficient phenols. |

Expert Insight: For most propionitrile derivatives, potassium carbonate (K₂CO₃) is the recommended starting point due to its mildness and compatibility with the nitrile group. For less reactive phenols or when a faster reaction is desired, sodium hydride (NaH) in an aprotic solvent is an excellent choice, provided that strictly anhydrous conditions are maintained.

Benzylating Agents: The Source of the Benzyl Group

Benzyl halides are the most common electrophiles for this transformation.

| Benzylating Agent | Formula | Reactivity | Considerations |

| Benzyl Bromide | BnBr | Highly reactive. | Often the reagent of choice for its high reactivity. It is a lachrymator and should be handled in a fume hood.[11] |

| Benzyl Chloride | BnCl | Less reactive than BnBr but more economical. | May require higher temperatures or longer reaction times.[7][12][13] |

Expert Insight: Benzyl bromide is generally preferred for its higher reactivity, which often allows for milder reaction conditions and shorter reaction times. However, for large-scale syntheses, the cost-effectiveness of benzyl chloride may be a deciding factor.

The Role of Propionitrile as a Solvent